molecular formula C11H15ClN2O2 B14866059 (5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester

(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester

Cat. No.: B14866059
M. Wt: 242.70 g/mol
InChI Key: ZREIPEUXKWFVMQ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves the reaction of 5-chloro-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

5-Chloro-2-methylpyridine+tert-butyl chloroformate(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester\text{5-Chloro-2-methylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-Chloro-2-methylpyridine+tert-butyl chloroformate→(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Various substituted pyridines.

    Hydrolysis: 5-Chloro-2-methylpyridine-4-carboxylic acid.

    Oxidation/Reduction: Oxidized or reduced pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals. Its unique structure allows for the creation of compounds with desired properties for various applications.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the derivative formed.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-methylpyridin-2-ol
  • (E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol

Uniqueness

(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern on the pyridine ring and the presence of the carbamic acid ester group

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

tert-butyl N-(5-chloro-2-methylpyridin-4-yl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-7-5-9(8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

ZREIPEUXKWFVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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